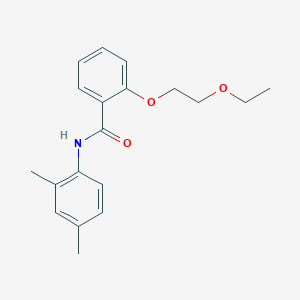![molecular formula C13H15NO2 B268628 N-[3-(allyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268628.png)
N-[3-(allyloxy)phenyl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(allyloxy)phenyl]cyclopropanecarboxamide is a chemical compound with a molecular formula of C14H15NO2. It is commonly referred to as APC or allyl-APC. APC has been the subject of scientific research due to its potential therapeutic effects.
Applications De Recherche Scientifique
APC has been studied for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. APC has been studied in models of Parkinson's disease, Alzheimer's disease, and multiple sclerosis. It has also been studied in models of pain and inflammation.
Mécanisme D'action
The mechanism of action of APC is not fully understood. It has been shown to modulate the activity of ion channels and receptors in the nervous system. APC has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals. It has also been shown to activate the TRPV1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
APC has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. APC has also been shown to reduce oxidative stress and protect against neuronal damage. In addition, APC has been shown to reduce pain and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
APC has several advantages for lab experiments. It is relatively easy to synthesize and purify. It has also been shown to have low toxicity and high stability. However, there are also limitations to using APC in lab experiments. It has poor solubility in water, which can make it difficult to administer. In addition, the mechanism of action of APC is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for the study of APC. One direction is to further investigate the mechanism of action of APC. This could involve studying the effects of APC on specific ion channels and receptors in the nervous system. Another direction is to explore the potential therapeutic effects of APC in other diseases, such as epilepsy and neuropathic pain. Finally, future studies could focus on developing new methods for administering APC, such as through the use of nanoparticles or other drug delivery systems.
Conclusion:
In conclusion, N-[3-(allyloxy)phenyl]cyclopropanecarboxamide, or APC, has shown potential therapeutic effects in various diseases. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. APC has advantages and limitations for lab experiments, and there are several future directions for its study. Overall, APC is an interesting compound that warrants further investigation for its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of APC involves the reaction of 3-(allyloxy)aniline with cyclopropanecarboxylic acid chloride in the presence of triethylamine. The resulting product is then purified through column chromatography. This method has been reported to yield a high purity and high yield of APC.
Propriétés
Nom du produit |
N-[3-(allyloxy)phenyl]cyclopropanecarboxamide |
|---|---|
Formule moléculaire |
C13H15NO2 |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
N-(3-prop-2-enoxyphenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C13H15NO2/c1-2-8-16-12-5-3-4-11(9-12)14-13(15)10-6-7-10/h2-5,9-10H,1,6-8H2,(H,14,15) |
Clé InChI |
FSJRHVYRTXXXIQ-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=CC(=C1)NC(=O)C2CC2 |
SMILES canonique |
C=CCOC1=CC=CC(=C1)NC(=O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-butoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268547.png)
![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide](/img/structure/B268548.png)

![2,4-dichloro-N-[3-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268550.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B268552.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B268553.png)
methanone](/img/structure/B268554.png)
![(3-Bromo-4-methoxyphenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B268555.png)

![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268558.png)
![N-[2-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide](/img/structure/B268560.png)
![N-[2-(2-ethoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B268562.png)

